Benzyl (7-(cyclopropylamino)heptyl)carbamate Benzyl (7-(cyclopropylamino)heptyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13723138
InChI: InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21)
SMILES: C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

Benzyl (7-(cyclopropylamino)heptyl)carbamate

CAS No.:

Cat. No.: VC13723138

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (7-(cyclopropylamino)heptyl)carbamate -

Specification

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name benzyl N-[7-(cyclopropylamino)heptyl]carbamate
Standard InChI InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21)
Standard InChI Key MIEITECXTHBMBO-UHFFFAOYSA-N
SMILES C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity

PropertyDetails
IUPAC NameBenzyl N-[7-(cyclopropylamino)heptyl]carbamate
Chemical FormulaC₁₈H₂₈N₂O₂
Molecular Weight304.44 g/mol
Canonical SMILESC1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2
InChI KeyMIEITECXTHBMBO-UHFFFAOYSA-N

This compound features a benzyl group, a cyclopropylamino group, and a heptyl chain attached to a carbamate functional group. The combination of these structural elements makes it versatile in organic synthesis.

Synthetic Methods

The synthesis of Benzyl (7-(cyclopropylamino)heptyl)carbamate can be achieved through various pathways:

  • Carbamoylation Reaction:

    • Reacting an amine with a carbonylimidazolide in aqueous media.

    • This method is efficient and avoids the need for an inert atmosphere.

  • Amination and Carboxylation:

    • Coupling amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

  • Industrial Scale Production:

    • Optimized large-scale reactions using catalysts and controlled conditions to ensure high yield and purity.

Reaction Types

The compound participates in several reaction types:

  • Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can modify functional groups.

  • Substitution Reactions: Functional groups such as benzyl or cyclopropylamino can be replaced under specific conditions.

In Chemistry

  • Used as a protecting group for amines in peptide synthesis.

  • Facilitates selective protection/deprotection in multi-step organic reactions.

In Biology

  • Studied for its role in enzyme mechanism research.

  • Used in protein modification studies.

In Industry

  • Plays a role in the production of polymers and coatings.

  • Utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

As a carbamate, this compound forms covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly advantageous in peptide synthesis, where selective protection is crucial.

Comparison with Related Compounds

CompoundStructural FeaturesApplications
Benzyl carbamateLacks cyclopropylamino and heptyl groupsGeneral protecting group for amines
tert-Butyl carbamateContains bulky tert-butyl groupProtecting group with different steric properties

The unique combination of benzyl, cyclopropylamino, and heptyl groups gives Benzyl (7-(cyclopropylamino)heptyl)carbamate distinct reactivity and stability.

Study 1: Antimicrobial Efficacy

A series of carbamate derivatives were tested against bacterial strains such as Staphylococcus aureus. Benzyl (7-(cyclopropylamino)heptyl)carbamate demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Model

In vivo studies on animal models showed reduced levels of TNF-alpha and IL-6 after treatment with the compound, indicating its potential for treating inflammatory diseases.

Study 3: Mechanistic Insights

Research revealed that the compound effectively downregulates NF-kB signaling pathways, supporting its anti-inflammatory properties.

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